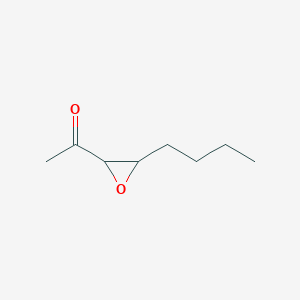
1-(3-butyloxiran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-butyloxiran-2-yl)ethanone: is an organic compound with the molecular formula C8H14O2 3,4-epoxy-2-octanone . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a ketone group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From (Z)-3-Octen-2-ol: One common method involves the epoxidation of (Z)-3-octen-2-ol using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Industrial Production Methods: Industrial production of 1-(3-butyloxiran-2-yl)ethanone typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(3-butyloxiran-2-yl)ethanone can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), mild acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products Formed:
Oxidation: Various oxidized ketones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 1-(3-butyloxiran-2-yl)ethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry:
Polymer Production: It is used in the production of polymers and resins due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 1-(3-butyloxiran-2-yl)ethanone primarily involves the reactivity of its oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various substituted products depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-(3-methyloxiranyl)-: This compound has a similar structure but with a methyl group instead of a butyl group.
3,4-Epoxy-2-pentanone: Another similar compound with a shorter carbon chain.
Uniqueness: 1-(3-butyloxiran-2-yl)ethanone is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it suitable for specific applications where longer carbon chains are advantageous .
Eigenschaften
CAS-Nummer |
17257-80-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
1-(3-butyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7-8(10-7)6(2)9/h7-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VKRREPCLXWIPRW-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)C(=O)C |
Kanonische SMILES |
CCCCC1C(O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















